molecular formula C25H21ClN2O4S B14975629 N-(4-acetylphenyl)-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B14975629
M. Wt: 481.0 g/mol
InChI Key: UNDDBMAWHCIVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ACETYLPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an indole ring, a chlorophenyl group, and an acetylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through a sulfonylation reaction. The final step involves the acetylation of the phenyl group to obtain the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects on these targets can lead to changes in cellular function, which may underlie its potential therapeutic or biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETYLPHENYL)-N’-(3-CHLOROPHENYL)UREA: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    N-(3-Acetylphenyl)-2-(4-chlorophenyl)acetamide:

Uniqueness

N-(4-ACETYLPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H21ClN2O4S

Molecular Weight

481.0 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide

InChI

InChI=1S/C25H21ClN2O4S/c1-17(29)19-9-11-21(12-10-19)27-25(30)15-28-14-24(22-7-2-3-8-23(22)28)33(31,32)16-18-5-4-6-20(26)13-18/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

UNDDBMAWHCIVNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.